![molecular formula C11H17NO B14049370 (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14049370.png)
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[321]octan-3-one is a bicyclic compound with a unique structure that includes a cyclopropylmethyl group and an azabicyclo octane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a substitution reaction, often using cyclopropylmethyl halides under basic conditions.
Oxidation and Functional Group Manipulation: The final step involves oxidation and other functional group manipulations to obtain the desired ketone.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to obtain high-purity products.
化学反应分析
Types of Reactions
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Hydroxylated or carboxylated products.
Reduced Derivatives: Alcohols or alkanes.
Substituted Derivatives: Compounds with various functional groups replacing the cyclopropylmethyl group.
科学研究应用
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
作用机制
The mechanism of action of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling pathways.
相似化合物的比较
Similar Compounds
(1R,5S)-8-(methyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure but lacks the cyclopropylmethyl group.
(1R,5S)-8-(ethyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure with an ethyl group instead of a cyclopropylmethyl group.
(1R,5S)-8-(propyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure with a propyl group.
Uniqueness
The uniqueness of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one lies in its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes the compound particularly interesting for its potential interactions with biological targets and its use in synthetic chemistry.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C11H17NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-10H,1-7H2/t9-,10+ |
InChI 键 |
ORXWSZSJANOMOQ-AOOOYVTPSA-N |
手性 SMILES |
C1C[C@H]2CC(=O)C[C@@H]1N2CC3CC3 |
规范 SMILES |
C1CC1CN2C3CCC2CC(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


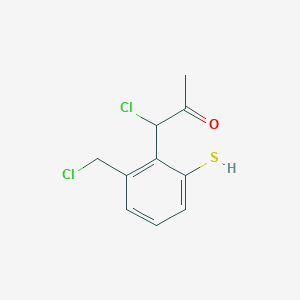
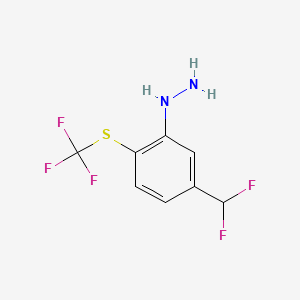
![Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14049296.png)


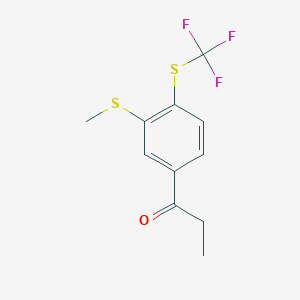
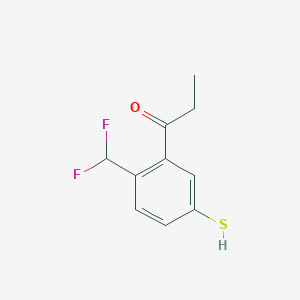

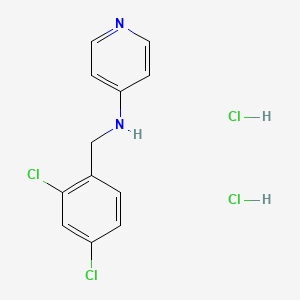
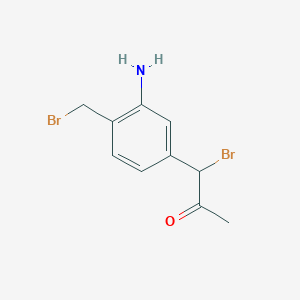
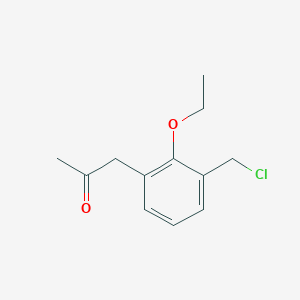
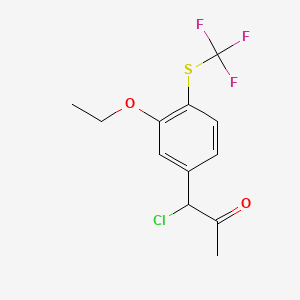

![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049396.png)
